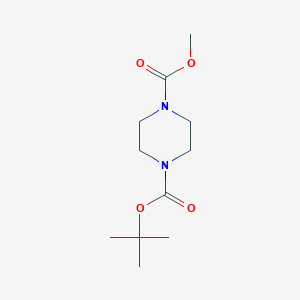
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
準備方法
The synthesis of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, it is used to develop new pharmaceuticals, including potential treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with unique functional groups that confer different reactivity and applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation, highlighting its utility in advanced biochemical research.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry .
生物活性
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (TBMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It contains a piperazine ring and two carboxylic acid groups, which contribute to its pharmacological properties. This article explores the biological activity of TBMPD, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O4
- Molar Mass : Approximately 250.28 g/mol
- Structure : The compound features a piperazine core with tert-butyl and methyl substituents, enhancing its lipophilicity and receptor binding capabilities.
Biological Activity Overview
TBMPD has been studied for its interactions with various biological targets, including receptors and enzymes. Its activity can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that TBMPD exhibits antimicrobial properties against multidrug-resistant Gram-positive bacteria. In vitro studies have shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin . The mechanism of action involves the depolarization of bacterial membranes, disrupting their function.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting various metabolic pathways. Its structural features allow it to interact with enzymes involved in critical biological processes, although detailed studies on TBMPD specifically are still required to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have highlighted the biological activity of TBMPD and related compounds:
特性
IUPAC Name |
4-O-tert-butyl 1-O-methyl piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-12(6-8-13)9(14)16-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANARYJGEGFNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














